11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol
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Overview
Description
GMC 1-116 is a chemical compound that is an analogue and metabolite of clozapine. It is known for its weak affinity for serotonin 2 receptors and high affinity for muscarinic 1 receptors. This compound is primarily used in scientific research due to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 1-116 involves the modification of clozapine. The process typically includes the introduction of a hydroxyl group at a specific position on the clozapine molecule. This can be achieved through various chemical reactions, including hydroxylation and other organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of GMC 1-116 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
GMC 1-116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of GMC 1-116 may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
GMC 1-116 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its interactions with various biological receptors and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
GMC 1-116 exerts its effects primarily through its high affinity for muscarinic 1 receptors. This interaction modulates various signaling pathways within the cell, leading to changes in cellular activity. The compound’s weak affinity for serotonin 2 receptors also contributes to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GMC 1-116 include other analogues and metabolites of clozapine, such as GMC 1-165. These compounds share structural similarities but differ in their specific pharmacological properties .
Uniqueness
GMC 1-116 is unique due to its specific affinity profile, which includes high affinity for muscarinic 1 receptors and weak affinity for serotonin 2 receptors. This distinct profile makes it a valuable tool in scientific research for studying receptor interactions and developing new therapeutic agents .
Biological Activity
11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol, commonly referred to as a derivative of clozapine, exhibits significant biological activity, particularly in the context of neuropharmacology. This compound is primarily studied for its interactions with various neurotransmitter receptors, including dopamine and muscarinic acetylcholine receptors. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, especially in treating psychiatric disorders.
- Molecular Formula : C18H20N4O
- CAS Number : 1977-07-7
- Molecular Weight : 308.38 g/mol
The biological activity of this compound is largely attributed to its role as a dopamine and serotonin antagonist . It has been shown to interact with multiple receptor types:
- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which are implicated in mood regulation and psychotic disorders.
- Muscarinic Acetylcholine Receptors : It has a notable binding affinity for muscarinic receptors (M1-M5), which are involved in cognitive functions and memory.
Biological Activity Data
The following table summarizes key findings regarding the compound's biological activity:
Case Studies and Research Findings
Research has highlighted the potential of this compound in various contexts:
- Antipsychotic Activity : In studies comparing the efficacy of clozapine analogs, this compound demonstrated reduced side effects while maintaining antipsychotic properties, suggesting a favorable therapeutic profile.
- Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotective benefits by modulating neurotransmitter release and enhancing synaptic plasticity.
- Cognitive Enhancement : Due to its action on muscarinic receptors, there is potential for cognitive enhancement applications in conditions like Alzheimer's disease.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-15(14)19-16-7-6-13(23)12-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQCLIQUFEFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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